molecular formula C12H14N2O2 B2852179 2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole CAS No. 1097819-48-1

2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Cat. No. B2852179
CAS RN: 1097819-48-1
M. Wt: 218.256
InChI Key: BNOPVYPYEDYVEW-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole, also known as DBI, is a chemical compound that has been widely studied for its biochemical and physiological effects. DBI is a benzodiazepine receptor ligand that has been shown to have anxiolytic, anticonvulsant, and sedative effects.

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

Imidazole derivatives are well-known for their antimicrobial properties. They have been used to develop a variety of drugs that target bacterial, fungal, and protozoal infections. The structure of “2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole” suggests potential as an antimicrobial agent, possibly functioning by interfering with the synthesis of nucleic acids or proteins within microbial cells .

Organic Light-Emitting Diodes (OLEDs)

Compounds with a dioxino[2,3-f]benzimidazole moiety have been explored for use in OLEDs. Their structural properties allow them to serve as host materials for phosphorescent dyes, which can enhance the brightness and efficiency of OLED devices. This application is particularly relevant for the development of displays and lighting technologies .

Antitubercular Agents

The fight against tuberculosis (TB) has led to the synthesis of various imidazole-containing compounds. Given the structural similarity, “2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole” could be investigated for its potential use as an antitubercular agent, contributing to the development of new treatments for TB .

properties

IUPAC Name

2-propan-2-yl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)12-13-8-5-10-11(6-9(8)14-12)16-4-3-15-10/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOPVYPYEDYVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC3=C(C=C2N1)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

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